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molecular formula C11H7F3O3 B8400030 [6-(trifluoromethyl)-1-benzofuran-3-yl] acetate

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate

Cat. No. B8400030
M. Wt: 244.17 g/mol
InChI Key: NHQDBGRJUTTXGP-UHFFFAOYSA-N
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Patent
US07812177B2

Procedure details

A mixture of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester (15 g), methanol (100 ml), water (53.8 ml) and 1 N HCl (18.8 ml) was heated at reflux for 6 hrs. Mixture was cooled to room temperature. Crude product was evaporated in vacuo and purified by chromatography to give product 6a (Hexane:EA=18:1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
18.8 mL
Type
reactant
Reaction Step One
Name
Quantity
53.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:15]=[CH:14][C:6]2[C:7]([O:10]C(=O)C)=[CH:8][O:9][C:5]=2[CH:4]=1.CO.Cl>O>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:15]=[CH:14][C:6]2[C:7](=[O:10])[CH2:8][O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=CC2=C(C(=CO2)OC(C)=O)C=C1)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
18.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
53.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Crude product was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC2=C(C(CO2)=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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